4,4,6-Trimethyl-1,3,2-dioxaborinane

Catalog No.
S3465411
CAS No.
23894-82-8
M.F
C6H12BO2
M. Wt
126.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,6-Trimethyl-1,3,2-dioxaborinane

CAS Number

23894-82-8

Product Name

4,4,6-Trimethyl-1,3,2-dioxaborinane

Molecular Formula

C6H12BO2

Molecular Weight

126.97 g/mol

InChI

InChI=1S/C6H12BO2/c1-5-4-6(2,3)9-7-8-5/h5H,4H2,1-3H3

InChI Key

KZAMKXKKAYRGLP-UHFFFAOYSA-N

SMILES

[B]1OC(CC(O1)(C)C)C

Canonical SMILES

[B]1OC(CC(O1)(C)C)C

Organic Synthesis

4,4,6-Trimethyl-1,3,2-dioxaborinane (TM-DIB) finds application in organic synthesis as a versatile functional group precursor, particularly in Suzuki-Miyaura coupling reactions. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between an organic substrate containing a boron atom and another organic substrate containing a leaving group, typically a halide or triflate []. TM-DIB serves as a masked form of a vinyl group, where the B-C bond undergoes cleavage during the coupling process to install the desired vinyl moiety onto the target molecule []. This approach offers several advantages, including improved stability compared to free vinyl reagents and the ability to participate in reactions that might be incompatible with a free alkene.

Materials Science

TM-DIB shows promise in materials science for the synthesis of vinyl-containing polymers. Through Suzuki-Miyaura coupling, TM-DIB can be incorporated into polymer backbones or side chains, enabling the introduction of controlled unsaturation for tailored material properties. For example, TM-DIB has been used to create vinyl-functionalized poly(ionic liquids) with potential applications in electrolytes and membranes []. The ability to fine-tune the vinyl group's placement within the polymer structure allows for the modulation of properties like conductivity, thermal stability, and mechanical strength.

4,4,6-Trimethyl-1,3,2-dioxaborinane is a boron-containing heterocyclic compound with the molecular formula C₆H₁₃BO₂. This compound is characterized by its stability and utility in organic synthesis, particularly as a borylation reagent. It is recognized for its role in forming boronic esters and other boron-containing compounds, which are crucial intermediates in various

  • Oxidation: It can be oxidized to yield boronic acids or borates.
  • Reduction: The compound can be reduced to produce borohydrides.
  • Substitution: It engages in substitution reactions to form various boron-containing compounds.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
  • Reduction: Lithium aluminum hydride serves as a typical reducing agent.
  • Substitution: Palladium catalysts and halogenated solvents are frequently employed in these reactions.

Major Products

The primary products from these reactions include:

  • Boronic esters
  • Boronic acids
  • Borohydrides

These products are valuable intermediates in organic synthesis and find applications in pharmaceuticals and materials science.

The biological activity of 4,4,6-trimethyl-1,3,2-dioxaborinane is primarily linked to its derivatives. Boronic esters derived from this compound have been utilized in developing enzyme inhibitors and sensors. Additionally, they play a role in synthesizing boron-containing drugs that have potential applications in cancer therapy and other medical treatments .

Synthetic Routes

4,4,6-Trimethyl-1,3,2-dioxaborinane can be synthesized through the reaction of 2-methyl-2,4-pentanediol with borane. The process typically involves:

  • Solvent: Dioxane is commonly used.
  • Catalyst: Palladium is often employed.
  • Conditions: The reaction is conducted under an inert atmosphere at approximately 20°C for about 30 minutes.

Industrial Production

In industrial settings, similar synthetic routes are followed but scaled up using continuous flow reactors and automated systems. This ensures consistent product quality and higher yields while monitoring the reaction conditions closely to prevent deviations that could affect the final product.

4,4,6-Trimethyl-1,3,2-dioxaborinane has several applications:

  • Chemistry: Used as a borylation reagent in synthesizing boronic esters.
  • Biology: Its derivatives are involved in developing enzyme inhibitors and biosensors.
  • Medicine: Plays a role in synthesizing boron-containing drugs for cancer therapy.
  • Industry: Utilized in producing polymers and advanced materials .

When comparing 4,4,6-trimethyl-1,3,2-dioxaborinane with other similar boron-containing compounds:

Compound NameKey FeaturesUnique Aspects
4,4,5,5-Tetramethyl-1,3,2-dioxaborolaneAlso used as a borylation reagentDifferent reactivity and stability profiles
Bis(pinacolato)diboronKnown for Suzuki-Miyaura cross-couplingOffers distinct advantages in reactivity
Phenylboronic acid pinacol esterUsed in similar applicationsHas unique properties suitable for specific reactions

These comparisons illustrate how 4,4,6-trimethyl-1,3,2-dioxaborinane stands out due to its stability and versatility as a borylation reagent while also highlighting the varied applications of related compounds.

Dates

Modify: 2023-07-26

Explore Compound Types